1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI) 1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI)
Brand Name: Vulcanchem
CAS No.: 107345-44-8
VCID: VC20740588
InChI: InChI=1S/C9H15O3P/c1-4-11-13(10)9(3)7-8(2)5-6-12-13/h2-7H2,1H3
SMILES: CCOP1(=O)C(=C)CC(=C)CCO1
Molecular Formula: C9H15O3P
Molecular Weight: 202.19 g/mol

1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI)

CAS No.: 107345-44-8

Cat. No.: VC20740588

Molecular Formula: C9H15O3P

Molecular Weight: 202.19 g/mol

* For research use only. Not for human or veterinary use.

1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI) - 107345-44-8

CAS No. 107345-44-8
Molecular Formula C9H15O3P
Molecular Weight 202.19 g/mol
IUPAC Name 2-ethoxy-3,5-dimethylidene-1,2λ5-oxaphosphepane 2-oxide
Standard InChI InChI=1S/C9H15O3P/c1-4-11-13(10)9(3)7-8(2)5-6-12-13/h2-7H2,1H3
Standard InChI Key REFGNQSOGQVPKR-UHFFFAOYSA-N
SMILES CCOP1(=O)C(=C)CC(=C)CCO1
Canonical SMILES CCOP1(=O)C(=C)CC(=C)CCO1

Structural Analysis and Chemical Properties

Structural Components

The full chemical name "1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI)" can be deconstructed to understand its structural elements:

  • 1,2-Oxaphosphepane: A seven-membered heterocyclic ring (heptane framework) containing oxygen at position 1 and phosphorus at position 2

  • 2-ethoxy: An ethoxy group (CH₃CH₂O-) attached to the phosphorus atom at position 2

  • 3,5-bis(methylene): Two methylene (=CH₂) groups at positions 3 and 5 of the ring

  • 2-oxide: An oxide (=O) group also attached to the phosphorus atom at position 2

This creates a structure with a phosphorus atom that is pentavalent, bearing both an ethoxy group and an oxide group, which is a common feature in many organophosphorus compounds .

Comparison with Related Compounds

While the search results provide limited direct information about the target compound, they do offer detailed information about a related compound: 1,3,2-Dioxaphosphorinane, 2-ethoxy-, 2-oxide. This related compound has a molecular weight of 166.11 g/mol and contains a six-membered ring with two oxygen atoms in the ring structure .

Table 1: Comparison of 1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI) and Related Compound

Property1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI)1,3,2-Dioxaphosphorinane, 2-ethoxy-, 2-oxide
Molecular Weight215.21 g/mol166.11 g/mol
Ring SizeSeven-membered (heptane framework)Six-membered (hexane framework)
Heteroatoms in RingO, PO, O, P
Functional GroupsEthoxy, oxide, bis(methylene)Ethoxy, oxide
CAS NumberNot available in search results697-39-2
Structural FeatureContains exocyclic methylene groupsLacks exocyclic methylene groups

The structural differences between these compounds likely result in distinct chemical behaviors, particularly regarding ring stability, reactivity patterns, and potential applications .

Predicted Physical Properties and Chemical Behavior

Physical State and Solubility

Based on the structural features of 1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI), several physical properties can be predicted:

  • Physical State: Likely a solid at room temperature, given its molecular weight and structure

  • Solubility: Probably moderately soluble in polar organic solvents like dichloromethane, chloroform, and acetone due to the presence of the phosphoryl group (P=O)

  • Water Solubility: Limited water solubility expected due to the predominance of hydrophobic structural elements, though the P=O group provides some polarity

The compound's seven-membered ring with exocyclic methylene groups suggests potential conformational flexibility, which could influence its crystallization behavior and melting point.

Chemical Reactivity

The key reactive sites in this molecule include:

  • The phosphoryl (P=O) group, which can act as a hydrogen bond acceptor

  • The exocyclic methylene groups, which may participate in addition reactions

  • The ethoxy group attached to phosphorus, potentially susceptible to hydrolysis

The presence of multiple reactive functionalities suggests potential applications in synthetic chemistry as an intermediate or building block in the preparation of more complex molecules.

Applications and Research Significance

Research Context

Understanding compounds like 1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI) contributes to the broader field of heterocyclic chemistry. Seven-membered rings containing phosphorus are less common and less studied than their five- and six-membered counterparts, making research on such compounds valuable for expanding the fundamental knowledge of organophosphorus chemistry .

Table 2: Potential Research Areas for 1,2-Oxaphosphepane,2-ethoxy-3,5-bis(methylene)-,2-oxide(9CI)

Research AreaPotential FocusSignificance
Structural ChemistryConformational analysis and crystal structure determinationUnderstanding the spatial arrangement and stability of seven-membered phosphorus heterocycles
Synthetic MethodologyDevelopment of efficient synthetic routesExpanding access to complex phosphorus heterocycles
Coordination ChemistryMetal complexation behaviorExploring potential catalytic applications
Reactivity StudiesBehavior of exocyclic methylene groupsDeveloping new chemical transformations
Computational ChemistryElectronic structure and reactivity predictionGuiding experimental approaches through theoretical insights
Medicinal ChemistryBiological activity screeningIdentifying potential pharmaceutical applications

Comparison with Structurally Related Heterocycles

The seven-membered oxaphosphepane ring system represents an interesting structural motif in heterocyclic chemistry. Compared to other phosphorus-containing heterocycles, such as the five-membered oxaphospholanes or the six-membered dioxaphosphorinanes (like the compound mentioned in the search results), the oxaphosphepane system offers:

  • Increased conformational flexibility due to the larger ring size

  • Different angles around the phosphorus center, potentially affecting its reactivity

  • Distinct spatial arrangement of substituents, which could influence intermolecular interactions

The presence of exocyclic methylene groups at positions 3 and 5 further distinguishes this compound, potentially allowing for functionalization through addition reactions or cross-coupling processes. These structural features collectively contribute to the compound's unique chemical profile and potential utility in specialized applications.

Analytical Considerations

Identification and Characterization

For researchers working with this compound, several analytical techniques would be appropriate for identification and characterization:

  • Mass Spectrometry: To confirm the molecular weight of 215.21 and identify fragmentation patterns

  • Infrared Spectroscopy: To identify characteristic absorptions of the P=O bond (typically 1100-1300 cm⁻¹) and C=C bonds of the exocyclic methylene groups

  • X-ray Crystallography: To definitively establish the three-dimensional structure and confirm the ring conformation

  • Elemental Analysis: To verify the elemental composition

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